

Cyanine5.5 NHS Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyanine5.5 NHS ester

Cat. No.: B15495725

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An in-depth examination of the properties, applications, and experimental protocols for Cyanine5.5 N-hydroxysuccinimide ester in molecular labeling and imaging.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **Cyanine5.5 NHS ester**, a widely used near-infrared (NIR) fluorescent dye for labeling biomolecules. This document outlines its core physicochemical properties, detailed experimental procedures for conjugation, and a visual representation of the labeling workflow.

Core Properties of Cyanine5.5 NHS Ester

Cyanine5.5 NHS ester is an amine-reactive fluorescent dye favored for its high extinction coefficient and fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This property makes it an ideal candidate for in vivo imaging studies. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, antibodies, and other biomolecules.

It is important to note that the molecular weight and formula of commercially available **Cyanine5.5 NHS ester** can vary depending on the counter-ion present. This is typically either a tetrafluoroborate or a chloride ion. Researchers should refer to the manufacturer's specifications for the exact properties of their specific product.

Property	Value (with Tetrafluoroborate counter-ion)	Value (with Chloride counter-ion)	Source(s)
Molecular Weight	767.66 g/mol	716.31 g/mol	[1][2][3]
Chemical Formula	C ₄₄ H ₄₆ BF ₄ N ₃ O ₄	C ₄₄ H ₄₆ ClN ₃ O ₄	[1][2][3]
Excitation Maximum	~675 nm	~675 nm	[4]
Emission Maximum	~694 nm	~693 nm	[4]
Solubility	Soluble in organic solvents (DMSO, DMF)	Soluble in organic solvents (DMSO, DMF)	[1]
Reactivity	Primary amines (e.g., lysine residues)	Primary amines (e.g., lysine residues)	

Experimental Protocol: Antibody Labeling with Cyanine5.5 NHS Ester

This section provides a generalized protocol for the conjugation of **Cyanine5.5 NHS ester** to an antibody. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific antibody.

Materials:

- **Cyanine5.5 NHS ester**
- Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
- Purification column (e.g., Sephadex G-25)

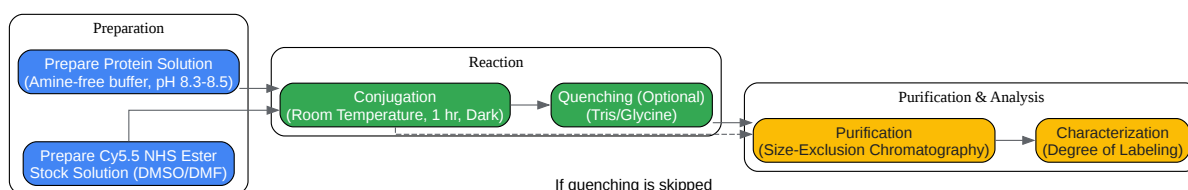
Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the **Cyanine5.5 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - While gently vortexing, add the calculated volume of the **Cyanine5.5 NHS ester** stock solution to the antibody solution. A common starting point for optimization is a 10:1 to 15:1 molar ratio of dye to antibody.
 - Incubate the reaction mixture for 60 minutes at room temperature in the dark, with continuous gentle stirring or rotation.
- Quench the Reaction (Optional):
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for an additional 10-15 minutes at room temperature.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.
 - Collect the fractions containing the labeled antibody, which will be visibly colored.
- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorption maximum of Cyanine5.5 (around 675 nm).

Experimental Workflow

The following diagram illustrates the key steps in the conjugation of **Cyanine5.5 NHS ester** to a target protein or antibody.



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Workflow for protein conjugation with **Cyanine5.5 NHS ester**.

Signaling Pathway Considerations

It is crucial to understand that **Cyanine5.5 NHS ester** is a labeling reagent and does not inherently participate in or modulate specific signaling pathways. Its utility lies in its ability to be conjugated to a molecule of interest (e.g., an antibody, ligand, or peptide) that does interact with a signaling pathway. The fluorescence of the Cyanine5.5 moiety then allows for the visualization and tracking of that molecule, providing insights into its localization, trafficking, and binding events within a cellular or in vivo context. The choice of the molecule to be labeled, therefore, dictates the signaling pathway that can be investigated.

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